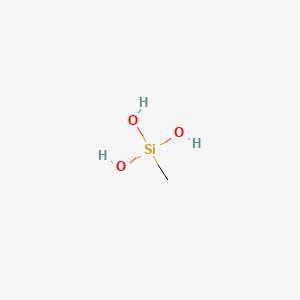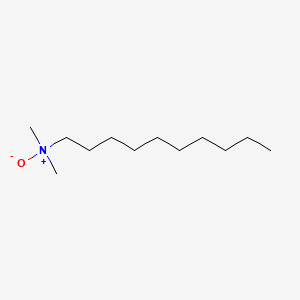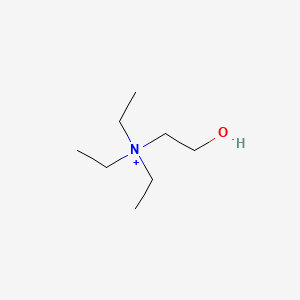
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide
Descripción general
Descripción
S-Methylmethionine, also known as vitamin u, belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. S-Methylmethionine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, S-methylmethionine is primarily located in the cytoplasm. Outside of the human body, S-methylmethionine can be found in a number of food items such as wax gourd, common cabbage, peppermint, and orange bell pepper. This makes S-methylmethionine a potential biomarker for the consumption of these food products.
A vitamin found in green vegetables. It is used in the treatment of peptic ulcers, colitis, and gastritis and has an effect on secretory, acid-forming, and enzymatic functions of the intestinal tract.
Aplicaciones Científicas De Investigación
Inorganic Bromine in the Marine Boundary Layer
Inorganic bromine, a constituent of sea water, plays a significant role in the marine boundary layer's chemistry. Bromide, found in sea salt aerosol, undergoes chemical transformations that affect ozone processing and other marine air constituents. These transformations involve the reaction of sea-salt bromide to form reactive inorganic gases, leading to potential implications for climate through the modification of atmospheric chemistry. Understanding these processes is crucial for assessing the environmental impact of bromide compounds and their interaction with other elements in marine and atmospheric environments (Sander et al., 2003).
Ionic Liquid as a Catalyst for Utilization of Carbon Dioxide
Ionic liquids, including bromide-containing compounds, are explored as catalysts for converting carbon dioxide into valuable products like linear and cyclic carbonates. This research area is significant for developing sustainable chemical processes that utilize CO2, a greenhouse gas, to produce industrially important compounds. The catalytic systems based on ionic liquids demonstrate the versatility of bromide compounds in catalyzing chemical transformations, highlighting their potential applications in green chemistry and environmental sustainability (Chaugule et al., 2017).
Electrochemical Surface Finishing and Energy Storage Technology
Bromide-containing ionic liquids are used in electrochemical technologies for surface finishing and energy storage applications. The review of these technologies emphasizes the role of bromide compounds in facilitating electrochemical reactions and processes, which are critical for developing advanced materials and energy storage solutions. This area of research showcases the potential of bromide compounds in contributing to technological advancements and innovations in materials science and energy (Tsuda et al., 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide plays a significant role in biochemical reactions due to its unique structure. The compound contains a sulfonium center, which is a rare functional group with unique reactivity. This positively charged sulfur atom is bonded to three carbon atoms, one of which has a positive charge. The molecule also contains an amino group (NH2) and a carboxyl group (COOH) on the same three-carbon chain, allowing for potential zwitterionic character, where the molecule carries both positive and negative charges internally depending on the pH.
Cellular Effects
This compound has been observed to influence various cellular processes. Its unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are areas of active research. Detailed studies on its specific cellular effects are still limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic or adverse effects at high doses have not been extensively documented, it is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until its properties are fully characterized.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its unique structure. The sulfonium center’s reactivity allows it to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels. Detailed studies on its specific metabolic pathways are still limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. The compound’s unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. Detailed studies on its specific transporters or binding proteins are still limited.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still under investigation. The compound’s unique structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles. Detailed studies on its specific subcellular localization are still limited .
Propiedades
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-51-0 | |
| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-3-carboxypropyl)dimethylsulphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-amino-3-carboxypropyl)dimethylsulphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)
